

UBX1325 Demonstrates Sustained Vision Gains in Diabetic Macular Edema Patients

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Compound of Interest

Compound Name: UBX1325

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A comprehensive analysis of clinical trial data reveals that **UBX1325**, a novel senolytic agent, shows a statistically significant and clinically meaningful improvement in best-corrected visual acuity (BCVA) compared to sham treatment in patients with diabetic macular edema (DME). These findings, primarily from the Phase 2 BEHOLD study, suggest a potential paradigm shift in the management of DME, particularly for patients who have shown a suboptimal response to current anti-VEGF therapies.

UBX1325 is a first-in-class small molecule inhibitor of Bcl-xL, a protein that promotes the survival of senescent cells.^{[1][2]} In diseases like DME, senescent cells are believed to accumulate in the retina, contributing to inflammation, vascular leakage, and vision loss.^[3] By selectively eliminating these senescent cells, **UBX1325** aims to modify the underlying disease process and provide a durable therapeutic effect.^[4]

Comparative Efficacy: UBX1325 vs. Sham

The Phase 2 BEHOLD study, a multicenter, randomized, double-masked, sham-controlled trial, provides the most robust data to date on the efficacy of **UBX1325**.^{[4][5]} The study enrolled 65 patients with DME who had a history of anti-VEGF treatment.^{[4][5]}

A single intravitreal injection of 10 µg **UBX1325** demonstrated a consistent and sustained improvement in BCVA over a 48-week period.

Timepoint	Mean Change in BCVA from Baseline (ETDRS Letters)	p-value (UBX1325 vs. Sham)
18 Weeks	+6.1 (UBX1325) vs. +1.1 (Sham)	0.0368
24 Weeks	+6.2 (UBX1325) vs. -1.4 (Sham)	0.0084
48 Weeks	+6.2 (UBX1325) vs. +0.6 (Sham)	0.0037

Data sourced from multiple reports of the BEHOLD Phase 2 Study.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Notably, at 24 weeks, the **UBX1325**-treated group showed a mean improvement of 7.6 ETDRS letters compared to the sham group.[\[6\]](#) This clinically significant improvement was maintained through 48 weeks, with a 5.6-letter difference favoring **UBX1325**.[\[2\]](#) Furthermore, a significant portion of patients treated with **UBX1325** did not require rescue anti-VEGF therapy. At 48 weeks, approximately 53% of **UBX1325**-treated participants had not received rescue treatment, compared to only 22% in the sham arm.[\[5\]](#)

Experimental Protocols: The BEHOLD Study

The BEHOLD study was designed to assess the safety, tolerability, and efficacy of a single dose of **UBX1325** in patients with DME who were not achieving optimal outcomes with standard-of-care anti-VEGF therapy.

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dot graph TD; A[Patient Screening] --> B{Inclusion/Exclusion Criteria}; B --> C[Randomization 1:1]; C --> D[Single Intravitreal Injection]; D --> E[UBX1325 (10 µg)]; D --> F[Sham Injection]; E --> G[Follow-up Visits]; F --> G; G --> H[Primary & Secondary Endpoint Assessment]; subgraph "Endpoint Assessment" H --> I[BCVA Change from Baseline]; H --> J[Central Subfield Thickness (CST)]; H --> K[Need for Rescue Anti-VEGF]; end
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caption: "BEHOLD Phase 2 Clinical Trial Workflow."

Key Inclusion Criteria:

- Diagnosis of diabetic macular edema.
- History of receiving at least three anti-VEGF injections in the preceding 6 months.
- Persistent visual acuity deficits.

Primary Efficacy Endpoint:

- Mean change from baseline in Best Corrected Visual Acuity (BCVA) at 24 weeks.[5]

Secondary Endpoints:

- Change in BCVA over time.
- Change in central subfield thickness (CST) from baseline.
- Proportion of patients requiring rescue anti-VEGF treatment.

Mechanism of Action: Targeting Cellular Senescence

UBX1325's novel mechanism of action targets a fundamental driver of the disease pathology in DME. In the diabetic retina, cellular stress leads to an accumulation of senescent cells. These cells secrete a variety of inflammatory and pro-angiogenic factors, collectively known as the senescence-associated secretory phenotype (SASP), which contributes to the breakdown of the blood-retinal barrier and subsequent macular edema.

UBX1325 is a potent and selective inhibitor of Bcl-xL, a key pro-survival protein in senescent cells. By inhibiting Bcl-xL, **UBX1325** induces apoptosis (programmed cell death) in these detrimental senescent cells, thereby reducing the inflammatory environment and potentially allowing for a restoration of normal retinal function.[1][2][5]

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caption: "Signaling Pathway of **UBX1325** in DME."

Future Directions: The ASPIRE Study

Building on the promising results of the BEHOLD study, the Phase 2b ASPIRE trial is currently evaluating **UBX1325** in a head-to-head comparison with aflibercept, a standard-of-care anti-VEGF therapy.^[5] This study will provide further insights into the relative efficacy and durability of **UBX1325** and its potential positioning in the treatment landscape for DME. Early results from the ASPIRE trial have shown non-inferiority to aflibercept at most time points through 36 weeks, with mean BCVA gains of over 5 ETDRS letters from baseline at both 24 and 36 weeks for **UBX1325**-treated patients.^{[7][8]}

In conclusion, the clinical data for **UBX1325** presents a compelling case for a novel, disease-modifying approach to the treatment of diabetic macular edema. By targeting cellular senescence, **UBX1325** has demonstrated the potential to provide durable improvements in vision and reduce the treatment burden for patients. The ongoing ASPIRE study will be critical in further defining the role of this innovative therapy.

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